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molecular formula C35H29N3O2 B8666971 6-[hydroxy(1-trityl-1H-imidazol-4-yl)methyl]-N-methyl-2-naphthamide CAS No. 566200-96-2

6-[hydroxy(1-trityl-1H-imidazol-4-yl)methyl]-N-methyl-2-naphthamide

Cat. No. B8666971
M. Wt: 523.6 g/mol
InChI Key: OYOPLDKKDPMONE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09278938B2

Procedure details

6-[Hydroxy(1-trityl-1H-imidazol-4-yl)methyl]-N-methyl-2-naphthamide (10.0 g, 19.1 mmol) and manganese dioxide (10.0 g, 115.0 mmol) were added to a mixed solvent of N,N-dimethylacetamide (25 mL) and ethyl acetate (63 mL), and the mixture was stirred at 60° C. for 3 hr. The insoluble material was filtered off at the same temperature, and washed with ethyl acetate (60 mL). The filtrate and washing were combined and concentrated to the volume of 30 mL under reduced pressure. To the residue was added dropwise diisopropyl ether (100 mL), and the mixture was stirred at room temperature. The obtained crystals were collected by filtration, and washed with diisopropyl ether (30 mL) to give crude wet crystals (26.4 g). The crude wet crystals (10.8 g) were added to ethyl acetate (54 mL), and the mixture was warmed to 60° C., and stirred for 0.5 hr. The obtained mixture was allowed to cool to room temperature, and diisopropyl ether (108 mL) was added dropwise thereto. The mixture was stirred with cooling to 5° C. The obtained crystals were collected by filtration, and washed with a mixed solvent (27 mL) of diisopropyl ether/ethyl acetate (2:1, volume ratio). The obtained wet crystals were dried under reduced pressure to give N-methyl-6-[(1-trityl-1H-imidazol-4-yl)carbonyl]-2-naphthamide (8.2 g, 15.7 mmol). yield 82%.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
catalyst
Reaction Step One
Quantity
63 mL
Type
solvent
Reaction Step One
[Compound]
Name
crude wet crystals
Quantity
10.8 g
Type
reactant
Reaction Step Two
Quantity
54 mL
Type
solvent
Reaction Step Two
Quantity
108 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]([C:17]1[N:18]=[CH:19][N:20]([C:22]([C:35]2[CH:40]=[CH:39][CH:38]=[CH:37][CH:36]=2)([C:29]2[CH:34]=[CH:33][CH:32]=[CH:31][CH:30]=2)[C:23]2[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=2)[CH:21]=1)[C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][CH:12]=1)[CH:9]=[C:8]([C:13]([NH:15][CH3:16])=[O:14])[CH:7]=[CH:6]2.CN(C)C(=O)C.C(OC(C)C)(C)C>[O-2].[O-2].[Mn+4].C(OCC)(=O)C>[CH3:16][NH:15][C:13]([C:8]1[CH:7]=[CH:6][C:5]2[C:10](=[CH:11][CH:12]=[C:3]([C:2]([C:17]3[N:18]=[CH:19][N:20]([C:22]([C:23]4[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=4)([C:29]4[CH:30]=[CH:31][CH:32]=[CH:33][CH:34]=4)[C:35]4[CH:40]=[CH:39][CH:38]=[CH:37][CH:36]=4)[CH:21]=3)=[O:1])[CH:4]=2)[CH:9]=1)=[O:14] |f:3.4.5|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
OC(C=1C=C2C=CC(=CC2=CC1)C(=O)NC)C=1N=CN(C1)C(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
25 mL
Type
reactant
Smiles
CN(C(C)=O)C
Name
Quantity
10 g
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]
Name
Quantity
63 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
crude wet crystals
Quantity
10.8 g
Type
reactant
Smiles
Name
Quantity
54 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Three
Name
Quantity
108 mL
Type
reactant
Smiles
C(C)(C)OC(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 60° C. for 3 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The insoluble material was filtered off at the same temperature
WASH
Type
WASH
Details
washed with ethyl acetate (60 mL)
WASH
Type
WASH
Details
The filtrate and washing
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to the volume of 30 mL under reduced pressure
ADDITION
Type
ADDITION
Details
To the residue was added dropwise diisopropyl ether (100 mL)
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature
FILTRATION
Type
FILTRATION
Details
The obtained crystals were collected by filtration
WASH
Type
WASH
Details
washed with diisopropyl ether (30 mL)
CUSTOM
Type
CUSTOM
Details
to give crude wet crystals (26.4 g)
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was warmed to 60° C.
STIRRING
Type
STIRRING
Details
stirred for 0.5 hr
Duration
0.5 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
STIRRING
Type
STIRRING
Details
The mixture was stirred
TEMPERATURE
Type
TEMPERATURE
Details
with cooling to 5° C
FILTRATION
Type
FILTRATION
Details
The obtained crystals were collected by filtration
WASH
Type
WASH
Details
washed with a mixed solvent (27 mL) of diisopropyl ether/ethyl acetate (2:1, volume ratio)
CUSTOM
Type
CUSTOM
Details
The obtained wet crystals were dried under reduced pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CNC(=O)C1=CC2=CC=C(C=C2C=C1)C(=O)C=1N=CN(C1)C(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 15.7 mmol
AMOUNT: MASS 8.2 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 82.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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